molecular formula C13H19NO2S B5467491 4-BUTYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE

4-BUTYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B5467491
M. Wt: 253.36 g/mol
InChI Key: QEVHEYNFWNFLLU-UHFFFAOYSA-N
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Description

4-BUTYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a butyl group and a prop-2-en-1-yl group attached to a benzene ring, which is further connected to a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-butylbenzenesulfonyl chloride with prop-2-en-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-BUTYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BUTYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BUTYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the butyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties. These structural differences can lead to variations in reactivity, solubility, and biological activity compared to similar compounds .

Properties

IUPAC Name

4-butyl-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-3-5-6-12-7-9-13(10-8-12)17(15,16)14-11-4-2/h4,7-10,14H,2-3,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVHEYNFWNFLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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